![molecular formula C20H14Cl2F3N3O2S B2492083 4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 321553-56-4](/img/structure/B2492083.png)
4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, cyclization, and substitutions in the presence of catalysts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields (Tayebi et al., 2011). This example showcases the general approach to synthesizing pyrazole derivatives, which might be analogous to the synthesis of the compound .
Molecular Structure Analysis
Structural characterization of pyrazole derivatives is often accomplished through spectroscopic methods, including NMR, IR, and mass spectrometry. For example, novel compounds such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have their structures elucidated from chemical and spectroscopic data (Khalifa et al., 2017). These methods are critical for determining the molecular structure of complex pyrazole derivatives.
Chemical Reactions and Properties
Pyrazole derivatives exhibit a variety of chemical reactions, including cyclization, heterocyclization, and radical addition, often resulting in pharmacologically active compounds. For instance, chemoselective synthesis of regioisomeric 3-{1-[butyl(benzyl)sulfanyl]ethyl}and 3-{2-[butyl(benzyl)sulfanyl]ethyl}-5-chloropyrazoles showcases the versatility in generating structurally diverse pyrazoles (Samultsev et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, can be determined through various analytical techniques. X-ray diffraction analysis often provides insight into the crystalline structure and stability of these compounds. For instance, the structure of 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole was determined, revealing significant insights into its supramolecular architecture (Suresh & Muniraj, 2016).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with biological targets, are central to their potential as pharmacological agents. Studies such as the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors highlight the chemical properties that contribute to their biological activities (Penning et al., 1997).
科学的研究の応用
Chemical Synthesis
Research on pyrazole derivatives, including compounds similar to 4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has shown their utility in chemical synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of pyrazole derivatives, showcasing their role in facilitating efficient and sustainable chemical reactions (Tayebi et al., 2011).
Antimicrobial Applications
Pyrazole derivatives have been evaluated for potential antimicrobial applications. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives demonstrated their broad spectrum of antimicrobial activities, highlighting the importance of pyrazole compounds in the development of new antimicrobial agents (Bhat et al., 2016).
Catalysis and Chemical Reactions
Pyrazole derivatives are also significant in catalysis and various chemical reactions. For instance, research on the use of 3-methyl-1-sulfonic acid imidazolium trichlorido copper (II) for the preparation of pyrazole derivatives illustrates the role of these compounds in novel and efficient chemical synthesis processes (Khazaei et al., 2021).
Molecular Docking Studies
The structure and properties of pyrazole derivatives have been investigated through molecular docking studies. Such studies can provide insights into the potential biological activity of these compounds, aiding in the development of new drugs and therapeutic agents (Kate et al., 2020).
Structural and Crystallographic Analysis
Crystallographic studies on pyrazole derivatives, such as the synthesis and structural characterization of isostructural thiazoles, contribute to understanding the molecular structure and potential applications of these compounds in various fields (Kariuki et al., 2021).
特性
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2S/c1-28-18(31-11-12-6-2-4-8-15(12)21)14(17(27-28)20(23,24)25)10-26-30-19(29)13-7-3-5-9-16(13)22/h2-10H,11H2,1H3/b26-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOHQEKEDCTRRA-NSKAYECMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

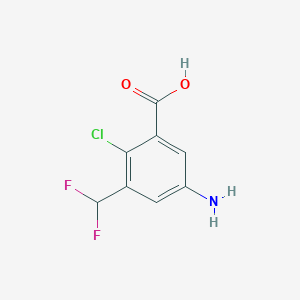
![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)
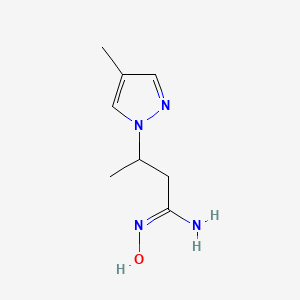
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2492007.png)
![(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2492008.png)
![4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2492009.png)
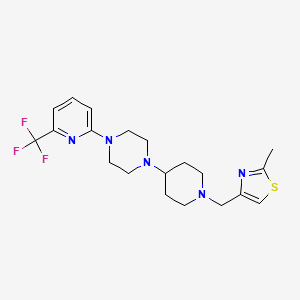
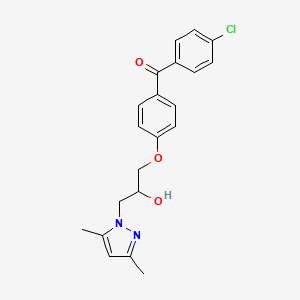
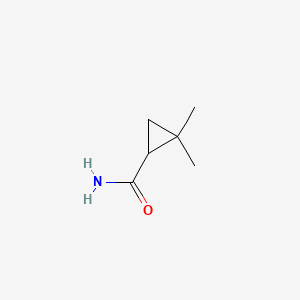

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2492019.png)
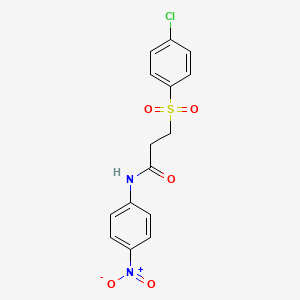
![4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2492023.png)